(S)-7,8-Difluorochroman-4-amine hydrochloride
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Overview
Description
(S)-7,8-Difluorochroman-4-amine hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of fluorine atoms at the 7 and 8 positions of the chroman ring, and an amine group at the 4 position. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7,8-Difluorochroman-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors One common route includes the fluorination of a chroman derivative, followed by amination and subsequent conversion to the hydrochloride salt The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-7,8-Difluorochroman-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
(S)-7,8-Difluorochroman-4-amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-7,8-Difluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7,8-Difluorochroman-4-amine: Lacks the (S)-configuration and may have different biological activity.
7,8-Dichlorochroman-4-amine: Substitutes chlorine for fluorine, potentially altering its chemical and biological properties.
7,8-Difluorochroman-4-carboxylic acid: Contains a carboxylic acid group instead of an amine, leading to different reactivity and applications.
Uniqueness
(S)-7,8-Difluorochroman-4-amine hydrochloride is unique due to its specific stereochemistry and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
Molecular Formula |
C9H10ClF2NO |
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Molecular Weight |
221.63 g/mol |
IUPAC Name |
(4S)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11;/h1-2,7H,3-4,12H2;1H/t7-;/m0./s1 |
InChI Key |
UUOXQIUITFURPF-FJXQXJEOSA-N |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC(=C2F)F.Cl |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2F)F.Cl |
Origin of Product |
United States |
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